2-(6,7-Dimethoxy-2-naphthyl)acetamide
Description
2-(6,7-Dimethoxy-2-naphthyl)acetamide is a synthetic acetamide derivative featuring a naphthalene backbone substituted with methoxy groups at the 6- and 7-positions. This compound is structurally characterized by a central acetamide moiety (-NH-C(O)-CH2-) linked to a dimethoxy-substituted naphthyl group.
Properties
CAS No. |
37707-85-0 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-(6,7-dimethoxynaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C14H15NO3/c1-17-12-7-10-4-3-9(6-14(15)16)5-11(10)8-13(12)18-2/h3-5,7-8H,6H2,1-2H3,(H2,15,16) |
InChI Key |
ZRWDEFUPBAKUQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)CC(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-2-naphthyl)acetamide typically involves the acylation of 6,7-dimethoxy-2-naphthylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the acetic acid byproduct. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-(6,7-Dimethoxy-2-naphthyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-2-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-(6,7-dimethoxy-2-naphthyl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its structural similarity to other bioactive naphthalene derivatives.
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethoxy-2-naphthyl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 6,7-dimethoxy groups on the naphthyl ring enhance lipophilicity compared to mono-methoxy analogs (e.g., ) . This may influence membrane permeability in biological systems.
Physicochemical Properties
While direct data for 2-(6,7-Dimethoxy-2-naphthyl)acetamide is unavailable, inferences can be drawn from analogs:
- LogP : Methoxy groups increase hydrophobicity. The compound likely has a higher LogP than WH7 (polar triazole) but lower than acetochlor (chloro substituents) .
- Solubility: Dimethoxy groups may improve water solubility compared to fully non-polar naphthyl derivatives but reduce it relative to ionic auxins like IAA () .
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